4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[5-[(4-methoxyphenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S2/c1-23-17(11-20-28(24,25)16-9-5-14(19)6-10-16)21-22-18(23)27-12-13-3-7-15(26-2)8-4-13/h3-10,20H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRBPOYFEBLJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)OC)CNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide (CAS No. 338421-78-6) is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H19FN4O3S2
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a triazole ring and a benzenesulfonamide moiety, which are critical for its biological activities.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of carbonic anhydrases (CAs), particularly CA IX. The IC50 values for related compounds range from 10.93 nM to 25.06 nM for CA IX and 1.55 μM to 3.92 μM for CA II, demonstrating a preference for inhibiting CA IX over CA II .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves an increase in annexin V-FITC positive cells, indicating late-stage apoptosis . The structure-activity relationship (SAR) suggests that specific substitutions on the triazole and benzene rings enhance cytotoxicity.
Biological Activity Overview
Case Studies and Research Findings
- Apoptosis Induction : A study demonstrated that treatment with the compound led to a 22-fold increase in apoptotic cells compared to controls in MDA-MB-231 breast cancer cells. This effect was attributed to the compound's ability to disrupt cellular homeostasis and promote programmed cell death .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of similar sulfonamide derivatives showed that they effectively inhibited bacterial growth at low concentrations (50 μg/mL), with significant effects observed against S. aureus and K. pneumoniae .
- Docking Studies : Molecular docking studies indicated favorable interactions between the compound and CA IX, suggesting that structural modifications could enhance binding affinity and selectivity .
Pharmacokinetics and ADMET Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have indicated promising pharmacokinetic profiles for this class of compounds, suggesting good bioavailability and low toxicity risks . These properties are crucial for further development as therapeutic agents.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole and sulfonamide groups exhibit promising antimicrobial properties. The presence of the triazole ring is particularly noted for enhancing antifungal activity, while sulfonamides are known for their antibacterial effects. A study demonstrated that derivatives of triazole-sulfonamide compounds showed effective inhibition against various bacterial strains, suggesting that 4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide may also possess similar properties .
Anticancer Potential
The compound's structure allows for interaction with biological targets implicated in cancer progression. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The triazole moiety has been linked to anticancer activity due to its ability to interfere with DNA synthesis and repair processes .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various triazole derivatives, including those similar to this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of sulfonamide derivatives, researchers synthesized several compounds based on the triazole framework. These compounds were tested against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The results revealed that certain modifications to the structure enhanced cytotoxicity, suggesting that further development of this compound could lead to effective anticancer agents .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Triazole Ring : Essential for antimicrobial and anticancer activities.
- Sulfonamide Group : Contributes to antibacterial properties.
- Fluorine Substitution : May enhance lipophilicity and cellular uptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): Key Difference: Replaces the 1,2,4-triazole with a 1,2-oxazole ring. Crystallographic data (monoclinic, P2₁/c) reveals a planar oxazole ring with a mean σ(C–C) = 0.004 Å, suggesting stability in solid-state packing . Bioactivity: Synthesized for antimicrobial screening, highlighting the role of sulfonamide derivatives in drug discovery .
- 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole (): Key Difference: Incorporates a sulfonyl (-SO₂-) group instead of sulfanyl (-S-) and a thiadiazole ring fused to the triazole. Antifungal activity (e.g., against Botrytis cinerea) is reported, with a crystal structure (monoclinic, P12₁/n1) showing intramolecular S–N interactions that stabilize the conformation .
Substituent Variations on the Triazole Ring
- N-((4-ALLYL-5-[(4-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHYL)-4-CHLOROBENZENESULFONAMIDE ():
- Key Differences :
- 4-Chlorobenzenesulfonamide vs. 4-fluorobenzenesulfonamide.
- Allyl group at position 4 of the triazole vs. methyl in the target compound. Impact: The chloro substituent’s stronger electron-withdrawing effect may enhance electrophilic interactions. Molecular weight (452.95 g/mol) and logP (estimated >3) suggest moderate lipophilicity .
- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Key Difference: Replaces the 4-methoxybenzyl with a thiophene ring.
Sulfanyl Group Modifications
- (5-[(4-BROMOBENZYL)SULFANYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)METHYL 2,6-DICHLOROBENZYL SULFOXIDE (): Key Difference: Sulfanyl oxidized to sulfoxide (-SO-) and substituted with bromo/dichloro groups. The bromo and dichloro groups add steric hindrance and lipophilicity, which may enhance target affinity but reduce solubility .
N-{[5-(sec-Butylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzenesulfonamide ():
Structure-Activity Relationships (SAR)
- Methoxy vs. Alkyl Substituents : Methoxy’s electron-donating effect may reduce metabolic oxidation compared to alkyl groups, while enabling hydrogen bonding with targets .
- Sulfanyl vs. Sulfonyl : Sulfanyl offers reversible binding (e.g., via disulfide formation), whereas sulfonyl provides irreversible inhibition, as seen in protease inhibitors .
Q & A
Q. Basic Research Focus
- FT-IR : Identify sulfonamide S=O stretches (1130–1370 cm⁻¹) and triazole C=N vibrations (1520–1580 cm⁻¹). Discrepancies may indicate tautomerism .
- NMR : Use ¹³C DEPT-135 to distinguish methyl (4-methyl-triazole) and methoxy (4-methoxybenzyl) carbons. Aromatic splitting patterns confirm substitution .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to rule out synthetic byproducts .
What methodological approaches support structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Analog synthesis : Replace the 4-methoxybenzyl group with hydrophobic substituents (e.g., cycloheptyl) to assess steric effects on activity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions .
- Data normalization : Control for solubility differences by testing analogs under standardized DMSO/PBS conditions .
How does polymorphism impact bioactivity, and how can it be studied?
Advanced Research Focus
Polymorphs may alter solubility or target binding. Mitigation strategies:
- PXRD screening : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphic forms .
- Dissolution testing : Use a USP Apparatus II to correlate polymorph-specific dissolution rates with in vitro activity .
- Thermodynamic stability : Calculate relative lattice energies via Density Functional Theory (DFT) to predict dominant forms .
How can poor solubility be addressed through structural modification?
Q. Advanced Research Focus
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the sulfonamide nitrogen to enhance aqueous solubility .
- Co-crystallization : Screen with cyclodextrins or succinic acid to form soluble co-crystals without altering bioactivity .
- Lipophilicity reduction : Replace the 4-methyl group on the triazole with polar substituents (e.g., hydroxyl) .
How to reconcile discrepancies between computational and experimental data?
Q. Advanced Research Focus
- DFT benchmarking : Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to refine basis sets .
- Solvent modeling : Include explicit solvent molecules (e.g., water) in Molecular Dynamics simulations to account for solvation effects .
- Error analysis : Use Mean Absolute Deviation (MAD) to quantify differences in vibrational frequencies or NMR shifts .
What in silico methods predict toxicity and metabolic stability?
Q. Advanced Research Focus
- ADMET prediction : Use SwissADME to estimate hepatic CYP450 metabolism and potential sulfonamide hypersensitivity risks .
- Metabolite identification : Simulate Phase I/II metabolism with GLORYx to flag reactive intermediates (e.g., hydroxylamines) .
- Toxicophore alerts : Screen for structural alerts (e.g., nitro groups) using Derek Nexus .
What methodologies assess compound stability under varying conditions?
Q. Basic Research Focus
- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂) to identify degradation pathways .
- HPLC-MS monitoring : Track parent compound depletion and degradation product formation over time .
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
